molecular formula C14H15Cl2N B5163714 N-benzyl-1-(2-chlorophenyl)methanamine hydrochloride

N-benzyl-1-(2-chlorophenyl)methanamine hydrochloride

Cat. No.: B5163714
M. Wt: 268.2 g/mol
InChI Key: KXFDDBAFNJUMMI-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-chlorophenyl)methanamine hydrochloride, also known as BTCP, is a chemical compound that belongs to the class of psychoactive drugs. It was first synthesized in the 1960s and has been extensively studied for its potential therapeutic applications. The purpose of

Scientific Research Applications

N-benzyl-1-(2-chlorophenyl)methanamine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders such as depression, anxiety, and addiction. It has been shown to have a unique mechanism of action that involves the inhibition of the reuptake of norepinephrine and dopamine, which are neurotransmitters that play a crucial role in regulating mood and behavior.

Mechanism of Action

The mechanism of action of N-benzyl-1-(2-chlorophenyl)methanamine hydrochloride involves the inhibition of the reuptake of norepinephrine and dopamine, which leads to an increase in their concentration in the synaptic cleft. This results in an enhancement of their neurotransmitter signaling, which is believed to be responsible for the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of norepinephrine and dopamine in the brain, which leads to an enhancement of their neurotransmitter signaling. It has also been shown to increase the expression of various neurotrophic factors, which are proteins that promote the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-benzyl-1-(2-chlorophenyl)methanamine hydrochloride has a number of advantages and limitations for lab experiments. One of the advantages is that it has a unique mechanism of action that makes it a potential candidate for the treatment of various neuropsychiatric disorders. However, one of the limitations is that it has a relatively short half-life, which makes it difficult to study its long-term effects.

Future Directions

There are a number of future directions for the study of N-benzyl-1-(2-chlorophenyl)methanamine hydrochloride. One potential direction is to investigate its potential therapeutic applications in the treatment of addiction. Another potential direction is to study its long-term effects on the brain and behavior. Additionally, further research is needed to better understand its mechanism of action and to develop more potent and selective analogs.

Synthesis Methods

The synthesis method of N-benzyl-1-(2-chlorophenyl)methanamine hydrochloride involves the condensation of benzyl chloride and 2-chloroacetophenone in the presence of sodium hydroxide. This reaction produces N-benzyl-2-chloroacetophenone, which is further reduced with sodium borohydride to yield N-benzyl-1-(2-chlorophenyl)methanamine. The final step involves the protonation of the amine group with hydrochloric acid to form the hydrochloride salt of this compound.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN.ClH/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12;/h1-9,16H,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFDDBAFNJUMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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